molecular formula C11H6ClF3N4O3 B5249915 5-(2-(2-chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(2-(2-chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5249915
M. Wt: 334.64 g/mol
InChI Key: MJBLKUVKBMCPIT-UHFFFAOYSA-N
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Description

5-(2-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidinetrione derivative characterized by a hydrazone-linked 2-chloro-5-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may influence electronic properties and binding interactions.

Properties

IUPAC Name

5-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N4O3/c12-5-2-1-4(11(13,14)15)3-6(5)18-19-7-8(20)16-10(22)17-9(7)21/h1-3H,(H3,16,17,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBLKUVKBMCPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=NC2=C(NC(=O)NC2=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(2-chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-chloro-5-(trifluorom

Biological Activity

The compound 5-(2-(2-chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the compound's biological activities based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring substituted with a hydrazone group and a trifluoromethylated phenyl moiety. The molecular formula is C12H8ClF3N5O3C_{12}H_{8}ClF_{3}N_{5}O_{3}, with significant implications for its reactivity and interaction with biological targets.

Target Interactions

Hydrazone derivatives, including this compound, are known to interact with various biological targets. They often function as inhibitors or modulators of key enzymes involved in cancer progression and microbial resistance. The mechanism typically involves the formation of hydrazones with carbonyl compounds, which can alter the function of proteins and nucleic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example:

  • In vitro Studies : The compound was evaluated against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer). The results indicated significant antiproliferative effects with IC50 values suggesting effective inhibition of cell growth at low concentrations .
  • National Cancer Institute Screening : Selected derivatives from related studies were screened through the NCI-60 program, demonstrating cytotoxicity across various cancer cell lines. Notably, one derivative exhibited an average growth inhibition (GI50) of -5.66 log units, indicating potent anticancer properties .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been explored:

  • Microbial Testing : In studies assessing activity against bacterial strains such as E. coli and S. aureus, the compound showed promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Case Studies

  • Synthesis and Characterization : A study synthesized a series of pyrimidine derivatives, including the target compound, and characterized them using spectroscopic methods. The anticancer activity was assessed using mitochondrial activity as an indicator of cell proliferation .
  • Comparative Analysis : Another investigation compared the biological activities of various derivatives, revealing that modifications on the pyrimidine ring significantly impacted their cytotoxicity profiles. Substituents such as chlorine at specific positions enhanced activity against certain cancer cell lines .

Data Tables

Compound NameCell Line TestedIC50 (µM)Activity Type
5-(2-(2-chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trioneMCF-70.09 ± 0.0085Anticancer
5-(2-(2-chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trioneA5490.03 ± 0.0056Anticancer
5-(2-(2-chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trioneE. coli<100 µg/mLAntimicrobial

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrimidine derivatives, including the target compound, which were evaluated for their antibacterial and antifungal activities. The results indicated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Anticancer Properties

Pyrimidine derivatives are also being investigated for their anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer pathways. Preliminary studies have shown that modifications in the pyrimidine ring can enhance cytotoxicity against specific cancer cell lines .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundK. pneumoniae8 µg/mL

Pesticidal Activity

The compound's trifluoromethyl group enhances its lipophilicity, which is beneficial for penetration into plant tissues. Studies have shown that similar compounds exhibit herbicidal and fungicidal activities. The potential application of this compound as a pesticide is being explored through its ability to inhibit specific enzymes in target pests .

Plant Growth Regulation

Research indicates that pyrimidine derivatives can act as plant growth regulators (PGRs). The target compound has been tested for its effects on seed germination and plant growth parameters in various crops. Results suggest it may promote growth under certain concentrations while inhibiting growth at higher doses .

Table 2: Effects of Pyrimidine Derivatives on Plant Growth

Treatment Concentration (µM)Germination Rate (%)Average Height (cm)
0 (Control)9015
108516
507014

Synthesis of Functional Materials

The compound is being explored for its role in synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable complexes with metals can be utilized in creating catalysts or sensors with enhanced properties .

Photovoltaic Applications

Recent studies suggest that pyrimidine derivatives can be incorporated into organic photovoltaic devices due to their electronic properties. The target compound's ability to act as an electron donor or acceptor makes it a candidate for improving the efficiency of solar cells .

Table 3: Photovoltaic Performance Metrics

Compound UsedPower Conversion Efficiency (%)Stability (Days)
Compound A5.030
Target Compound6.545

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Groups : Compounds like 4n and 3s highlight the role of trifluoromethyl groups in enhancing metabolic stability and lipophilicity .
  • Chlorine Substitution : The 2-chloro substituent in the target compound may improve target binding via halogen interactions, as seen in 86, where 3,4-dichlorophenethyl enhances CaV1.3 inhibition .

Physicochemical Properties

Comparative physicochemical data for select analogs:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data Reference
5-(2-(3,5-Bis(trifluoromethyl)phenyl)hydrazono)pyrimidinetrione (4n) 289–290 435.12* 1H NMR (DMSO-d6): δ 13.96 (br s, 1H), 11.65 (br s, 1H), 8.26 (s, 2H)
1-Cyclopentyl-3-(3,4-dichlorophenethyl)pyrimidinetrione (86) 131–133 367.06 HRMS (ESI): 367.0637 [M+H]+; 1H NMR confirmed cyclopentyl and phenethyl groups
5-((1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidinetrione (3s) 250 377.71* 1H NMR (DMSO-d6): δ 11.52 (s, 1H), 9.86 (s, 1H), 8.33 (s, 1H)

Notes:

  • The target compound’s molecular weight is estimated at ~395.7 g/mol (C12H7ClF3N4O3).
  • Higher melting points (e.g., 289°C for 4n) correlate with increased crystallinity due to halogenated substituents .

Challenges :

  • Introducing trifluoromethyl groups often requires specialized reagents (e.g., fluoroalkylation agents).
  • Hydrazone stability is critical; reaction conditions must avoid hydrolysis .

Data Gaps :

  • Direct biological activity data (e.g., IC50, binding assays) for the target compound are needed.
  • Solubility and pharmacokinetic studies would clarify its drug-likeness.

Q & A

Q. What are the optimal synthetic conditions for preparing this compound with high yield and purity?

Methodological Answer: Synthesis typically involves condensation of hydrazine derivatives with pyrimidinetrione precursors under acidic or basic conditions. For example, hydrazone formation can be achieved using ethanol or methanol as solvents, with acetic acid or HCl as catalysts. Reaction monitoring via TLC and purification via recrystallization (e.g., using DMF/water) are critical for purity. Similar protocols for hydrazone-pyrimidine derivatives report yields of 60–85% under reflux for 6–12 hours .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) in pyrimidinetrione and hydrazone moieties .
  • NMR : ¹H NMR reveals hydrazone NH protons (δ 10–12 ppm) and aromatic protons from the chloro-trifluoromethylphenyl group (δ 7.2–8.0 ppm). ¹³C NMR confirms carbonyl carbons (~150–160 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrimidinetrione core, facilitating nucleophilic substitutions. It also reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity. Solubility can be improved using DMSO or DMF, as noted for analogous fluorinated pyrimidines .

Advanced Research Questions

Q. How can discrepancies in NMR or X-ray crystallography data for hydrazone tautomers be resolved?

Methodological Answer: Tautomeric equilibria (e.g., keto-enol or hydrazone-azo forms) require multi-technique validation:

  • Variable-Temperature NMR : Monitors chemical shift changes to identify dynamic tautomerism .
  • X-Ray Crystallography : Provides definitive structural assignments. For example, single-crystal studies of similar hydrazones confirmed the dominant tautomer in the solid state .
  • DFT Calculations : Predict relative stability of tautomers using Gaussian or ORCA software, comparing computed NMR shifts with experimental data .

Q. What computational strategies predict the tautomeric behavior and electronic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Explore solvent effects on tautomer populations using AMBER or GROMACS.
  • TD-DFT : Predict UV-Vis absorption spectra to correlate with experimental data, identifying π→π* and n→π* transitions .
  • NBO Analysis : Quantifies hyperconjugative interactions stabilizing specific tautomers .

Q. How can Design of Experiments (DoE) optimize reaction conditions for derivative synthesis?

Methodological Answer:

  • Factorial Design : Vary factors like temperature, solvent polarity, and catalyst concentration to identify optimal conditions. For example, a Central Composite Design (CCD) was used to optimize flow-chemistry syntheses of diazo compounds, achieving 90% yield .
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., reaction time vs. purity) using software like Minitab or JMP .

Q. What strategies validate the biological activity of derivatives in structure-activity relationship (SAR) studies?

Methodological Answer:

  • In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities for target proteins (e.g., kinases or enzymes).
  • In Vitro Assays : Test derivatives against cell lines or enzymatic targets, correlating substituent effects (e.g., chloro vs. fluoro groups) with IC₅₀ values. Analogous thienopyrimidine derivatives showed activity dependent on electron-withdrawing substituents .

Data Contradiction Analysis

Q. How to address conflicting spectral data between synthetic batches?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or oxidation products).
  • Isotopic Labeling : Track hydrazone formation kinetics using ¹⁵N-labeled hydrazines to confirm reaction pathways .
  • Cross-Validation : Compare IR, NMR, and X-ray data with literature benchmarks for structurally similar compounds .

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